molecular formula C5H3F6NO2 B1215227 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide CAS No. 685-27-8

2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide

Cat. No. B1215227
CAS RN: 685-27-8
M. Wt: 223.07 g/mol
InChI Key: AWGBWLXGUPTXHF-UHFFFAOYSA-N
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Patent
US05329002

Procedure details

The compound of formula III is initially protected by reaction with a trimethylsilating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an inert solvent such as chloroform or methylene chloride. The resulting trimethylsilyl ester, in which all potentially reactive sites, such as amino, hydroxy, and carboxylic acid functions, are protected by trimethylsilyl groups, is then subjected to a reaction with iodotrimethylsilane at about 0° C. to room temperature, over a period of about twenty minutes to about two hours. The reaction mixture is then concentrated to dryness under reduced pressure, and the residue is dissolved in a suitable non-hydroxylic solvent such as acetonitrile. A small amount of tetrahydrofuran (THF) is introduced to decompose any residual traces of iodotrimethylsilane. The resulting protected iodo intermediate is then further reacted in situ with a protected form of the pipefarine derivative IV which is obtained from IV by treatment with a trimethylsilating agent such as MBTFA in a compatible solvent such as acetonitrile. The quaternization reaction is conducted at about room temperature over a period of about 30 minutes to 24 hours, preferably about 2 hours. Addition of a hydroxylic solvent such as methanol, with ice-cooling, then causes solvolysis of the trimethylsilyl protecting groups, and the quaternary iodide of formula IA precipitates. Further treatment under aqueous conditions with a base such as sodium bicarbonate or sodium hydroxide, or with sodium phosphate buffer, converts IA to the zwitterionic form I in which, depending upon the amount of base added, or the pH of the buffer, other acidic functions in the R3 and Q substituents can be converted to salts. ##STR29##
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
trimethylsilyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([Si](C)(C)C)[C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].C(Cl)(Cl)Cl.C(Cl)Cl.I[Si](C)(C)C>C(#N)C>[CH3:1][N:2]([C:3]([C:4]([F:7])([F:6])[F:5])=[O:8])[C:3]([C:4]([F:7])([F:6])[F:5])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C(F)(F)F)=O)[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
trimethylsilyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in a suitable non-hydroxylic solvent such as acetonitrile
ADDITION
Type
ADDITION
Details
A small amount of tetrahydrofuran (THF) is introduced
CUSTOM
Type
CUSTOM
Details
The resulting protected iodo intermediate is then further reacted in situ with a protected form of the pipefarine derivative IV which

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.